

A Comparative Guide to Reversible BTK Inhibitors: BMS-935177, Fenebrutinib, and Pirtobrutinib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BMS-935177**

Cat. No.: **B606271**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a range of B-cell malignancies and autoimmune diseases. While first-generation covalent inhibitors have demonstrated significant efficacy, the development of resistance and off-target effects have spurred the advancement of reversible BTK inhibitors. This guide provides a detailed, objective comparison of three prominent reversible BTK inhibitors: **BMS-935177**, fenebrutinib, and pirtobrutinib, focusing on their preclinical performance with supporting experimental data.

Biochemical and Cellular Potency

The potency of a BTK inhibitor is a key determinant of its therapeutic potential. Biochemical assays measure the direct inhibition of the BTK enzyme, while cellular assays provide insight into the inhibitor's activity within a biological system.

BMS-935177 is a potent, reversible BTK inhibitor with a reported IC₅₀ value of 2.8 nM in cell-free assays.^[1] In cellular assays, it effectively inhibits calcium flux in human Ramos B cells (IC₅₀ = 27 nM) and TNF α production in peripheral blood mononuclear cells (PBMCs) with an IC₅₀ of 14 nM.^[2] Fenebrutinib also demonstrates high potency, while pirtobrutinib is a highly selective, non-covalent BTK inhibitor that shows potent inhibition of both wild-type and C481-mutant BTK.^{[3][4][5]}

Inhibitor	BTK IC50 (nM, cell-free)	Cellular Assay	Cell Type	Cellular IC50 (nM)
BMS-935177	2.8[1]	Calcium Flux	Ramos B cells	27[2]
TNF α Production	PBMCs	14[2]		
CD69 Expression	Peripheral B cells	-		
Fenebrutinib	-	CD69 Expression	B cells	8.4
CD63 Expression	Basophils	30.7		
Pirtobrutinib	-	BTK Autophosphorylation	HEK293T	3.68 (WT BTK)[3]
	8.45 (C481S BTK)[3]			

Kinase Selectivity Profile

The selectivity of a BTK inhibitor is crucial for minimizing off-target effects and improving its safety profile. Kinome scanning technologies are employed to assess the inhibitory activity of a compound against a broad panel of kinases.

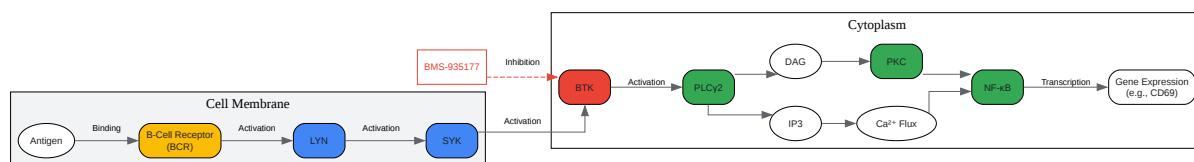
BMS-935177 exhibits good kinase selectivity, being 5- to 67-fold more selective for BTK over other Tec family kinases (TEC, BMX, ITK, and TXK).[1] It also shows greater than 50-fold selectivity over the SRC family of kinases.[1] Pirtobrutinib is described as a highly selective BTK inhibitor, with over 300-fold selectivity for BTK compared to 98% of other kinases tested.[6] Fenebrutinib is also reported to be a highly selective BTK inhibitor.[7][8][9]

Inhibitor	Kinase	IC50 (nM) / % Inhibition	Selectivity vs. BTK
BMS-935177[1]	BTK	2.8	1x
TEC	13	~5x	
BMX	24	~9x	
ITK	-	-	
TXK	-	-	
BLK	20	~7x	
SRC	>3000	>1100x	
Pirtobrutinib[10]	BTK	-	1x
HER4	-	<20x	
BRK	-	<20x	
Fenebrutinib[7]	BTK	-	1x
Other Kinases	-	>130x	

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.

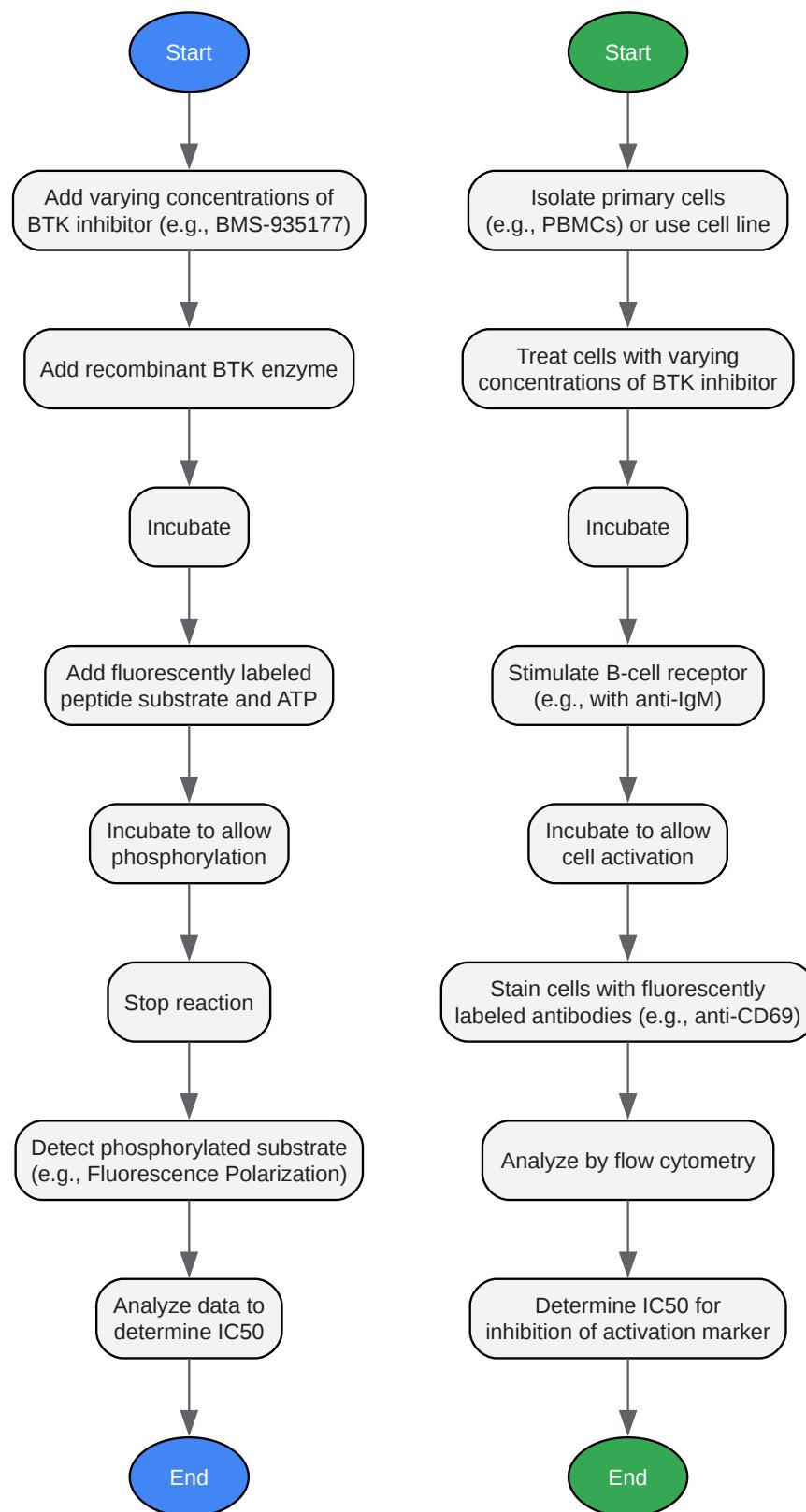
Pharmacokinetic Properties

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing an effective dosing regimen.


BMS-935177 has demonstrated excellent oral bioavailability (84-100%) in preclinical species, including rats, mice, dogs, and cynomolgus monkeys.[1] It has a half-life of 4 hours in mice and 5.1 hours in rats when administered intravenously.[1] Pirtobrutinib has a long half-life of 20 hours in humans, allowing for once-daily dosing.[11]

Parameter	BMS-935177	Fenebrutinib	Pirtobrutinib
Oral Bioavailability	84-100% (preclinical) [1]	-	-
Half-life (t _{1/2})	4h (mouse, IV), 5.1h (rat, IV) [1]	-	20h (human) [11]
Dosing Regimen	-	-	Once daily (human) [11]

Note: Preclinical and clinical data are presented and should not be directly compared.


Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental basis for the presented data, the following diagrams illustrate the B-cell receptor (BCR) signaling pathway and the workflows for key assays.

[Click to download full resolution via product page](#)

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of **BMS-935177** on BTK.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor | Blood | American Society of Hematology [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Updated Data from the BRUIN Phase 1/2 Study of Pirtobrutinib in Chronic Lymphocytic Leukemia and Mantle Cell Lymphoma Presented at the 2023 ASH Annual Meeting - BioSpace [biospace.com]
- 7. roche.com [roche.com]
- 8. gene.com [gene.com]
- 9. roche.com [roche.com]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [A Comparative Guide to Reversible BTK Inhibitors: BMS-935177, Fenebrutinib, and Pirtobrutinib]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606271#bms-935177-comparison-with-other-reversible-btk-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com